

A Comparative Spectroscopic Guide to Triphenylantimony and Its Derivatives

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Compound of Interest

Compound Name: *Triphenylantimony*

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This guide provides a detailed spectroscopic comparison of **triphenylantimony** (Ph_3Sb) and its key derivatives, **triphenylantimony** dichloride (Ph_3SbCl_2) and **triphenylantimony** oxide ($(\text{Ph}_3\text{Sb})_2\text{O}$). It includes experimental data from Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and characterization of these organoantimony compounds.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for **triphenylantimony** and its derivatives.

Table 1: ^1H NMR Spectral Data (CDCl_3)

Compound	Chemical Shift (δ , ppm) - Aromatic Protons
Triphenylantimony (Ph_3Sb)	~7.3-7.5 (m)
Tris(p-tolyl)antimony	~7.1-7.4 (m, Ar-H), ~2.3 (s, CH_3)
Triphenylantimony Dichloride (Ph_3SbCl_2)	~7.5-8.2 (m)
Triphenylantimony Oxide ($(\text{Ph}_3\text{Sb})_2\text{O}$)	~7.3-7.8 (m)

Table 2: ^{13}C NMR Spectral Data (CDCl_3)

Compound	Chemical Shift (δ , ppm) - Aromatic Carbons
Triphenylantimony (Ph ₃ Sb)	~128.4 (C-meta), 128.8 (C-para), 136.2 (C-ortho), 138.7 (C-ipso)
Tris(p-tolyl)antimony	~21.4 (CH ₃), 129.0 (C-meta), 136.7 (C-ortho), 138.0 (C-para), 139.0 (C-ipso)
Triphenylantimony Dichloride (Ph ₃ SbCl ₂)	~129.5 (C-meta), 131.3 (C-para), 134.0 (C-ortho), 145.9 (C-ipso)
Triphenylantimony Oxide ((Ph ₃ Sb) ₂ O)	~128.7 (C-meta), 129.6 (C-para), 134.2 (C-ortho), 143.5 (C-ipso)

Table 3: FT-IR Spectral Data (KBr Pellet, cm^{-1})

Compound	Key Absorption Peaks (cm^{-1})	Assignment
Triphenylantimony (Ph ₃ Sb)	~3060, 1575, 1480, 1430, 1065, 995, 730, 695, 450	C-H stretch (aromatic), C=C stretch (aromatic), Phenyl ring vibrations, Sb-Ph stretch
Triphenylantimony Dichloride (Ph ₃ SbCl ₂)	~3060, 1570, 1480, 1435, 1060, 998, 740, 690, 460	C-H stretch (aromatic), C=C stretch (aromatic), Phenyl ring vibrations, Sb-Ph stretch
Triphenylantimony Oxide ((Ph ₃ Sb) ₂ O)	~3050, 1575, 1480, 1430, 1065, 995, 730, 690, 660	C-H stretch (aromatic), C=C stretch (aromatic), Phenyl ring vibrations, Sb-O-Sb stretch

Table 4: UV-Vis Spectral Data (in solution)

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ)
Triphenylamine (for comparison)	~303	Not specified
Triphenylantimony (Ph ₃ Sb)	~260-270	Not specified
Substituted Triarylamines	Bathochromic shift with increased conjugation	Varies

Note: UV-Vis data for triarylantimony compounds can show bathochromic (red) shifts with increased conjugation in the aryl groups.[\[1\]](#)

Table 5: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M ⁺ , m/z)	Key Fragment Ions (m/z)
Triphenylantimony (Ph ₃ Sb)	352/354 (isotope pattern)	277 ([M-Ph] ⁺), 200 ([M-2Ph] ⁺), 154, 77 ([Ph] ⁺)
Triphenylantimony Dichloride (Ph ₃ SbCl ₂)	422/424/426 (isotope pattern)	387 ([M-Cl] ⁺), 352 ([M-Cl ₂] ⁺), 277, 154, 77

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for air-sensitive compounds): Organoantimony compounds can be sensitive to air and moisture. Therefore, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[\[2\]](#)[\[3\]](#)

- Solvent Selection: Use deuterated solvents (e.g., CDCl₃, C₆D₆) that have been thoroughly dried and degassed.
- Sample Dissolution: In an inert atmosphere, dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a vial.
- Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

- Sealing: Securely cap the NMR tube. For highly sensitive compounds, flame-sealing the NMR tube under vacuum may be necessary.

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS) at 0 ppm.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

KBr Pellet Method: This is a common method for obtaining IR spectra of solid samples.[4][5][6][7]

- Grinding: In a clean and dry agate mortar, grind 1-2 mg of the solid sample to a fine powder.
- Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and gently mix with the sample.
- Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press for a few minutes to form a transparent or translucent pellet.
- Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile).
- Analysis: Record the absorption spectrum over a range of wavelengths (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer. The solvent used for the sample solution should also be used as the reference.

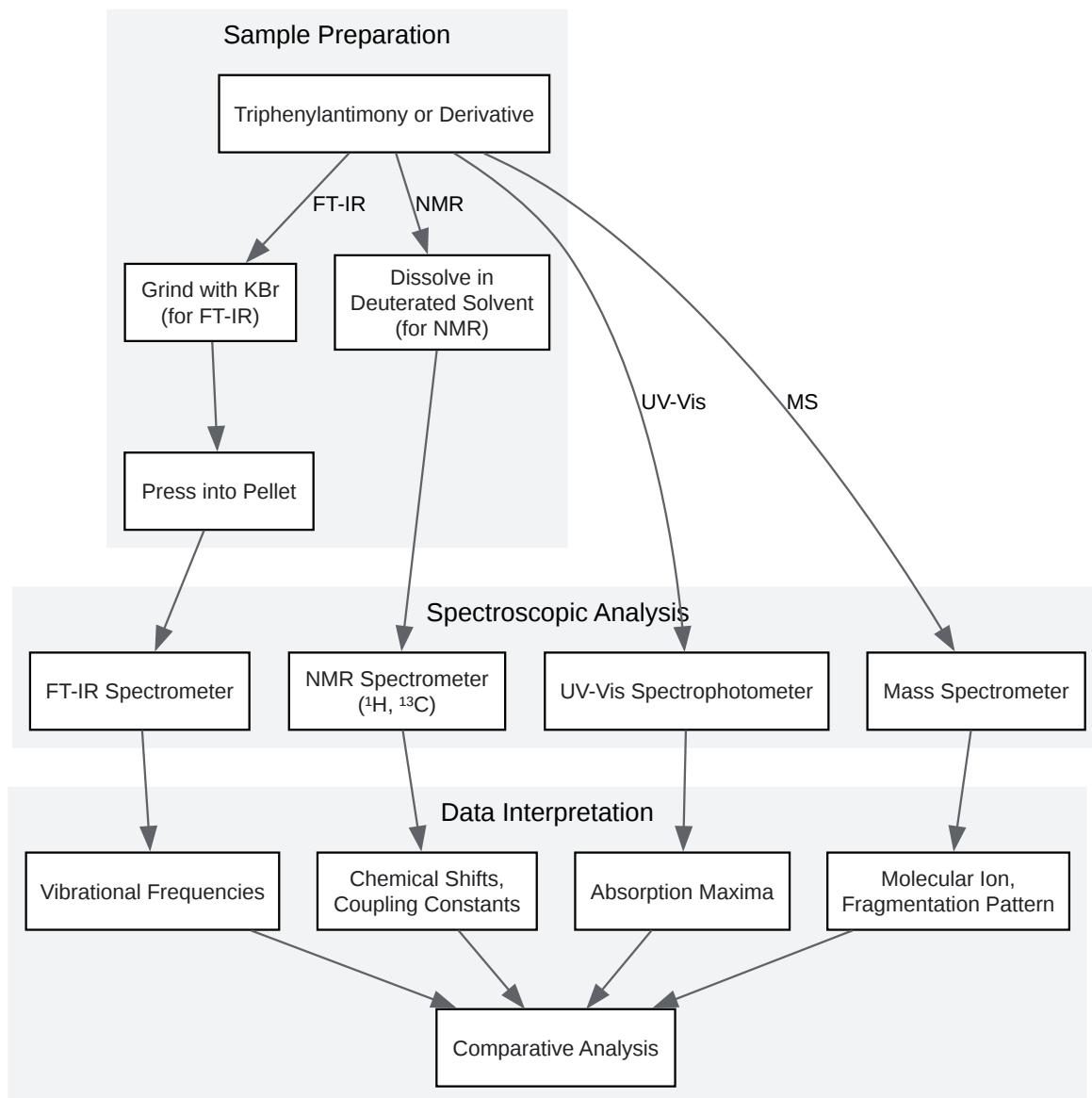
Mass Spectrometry (MS)

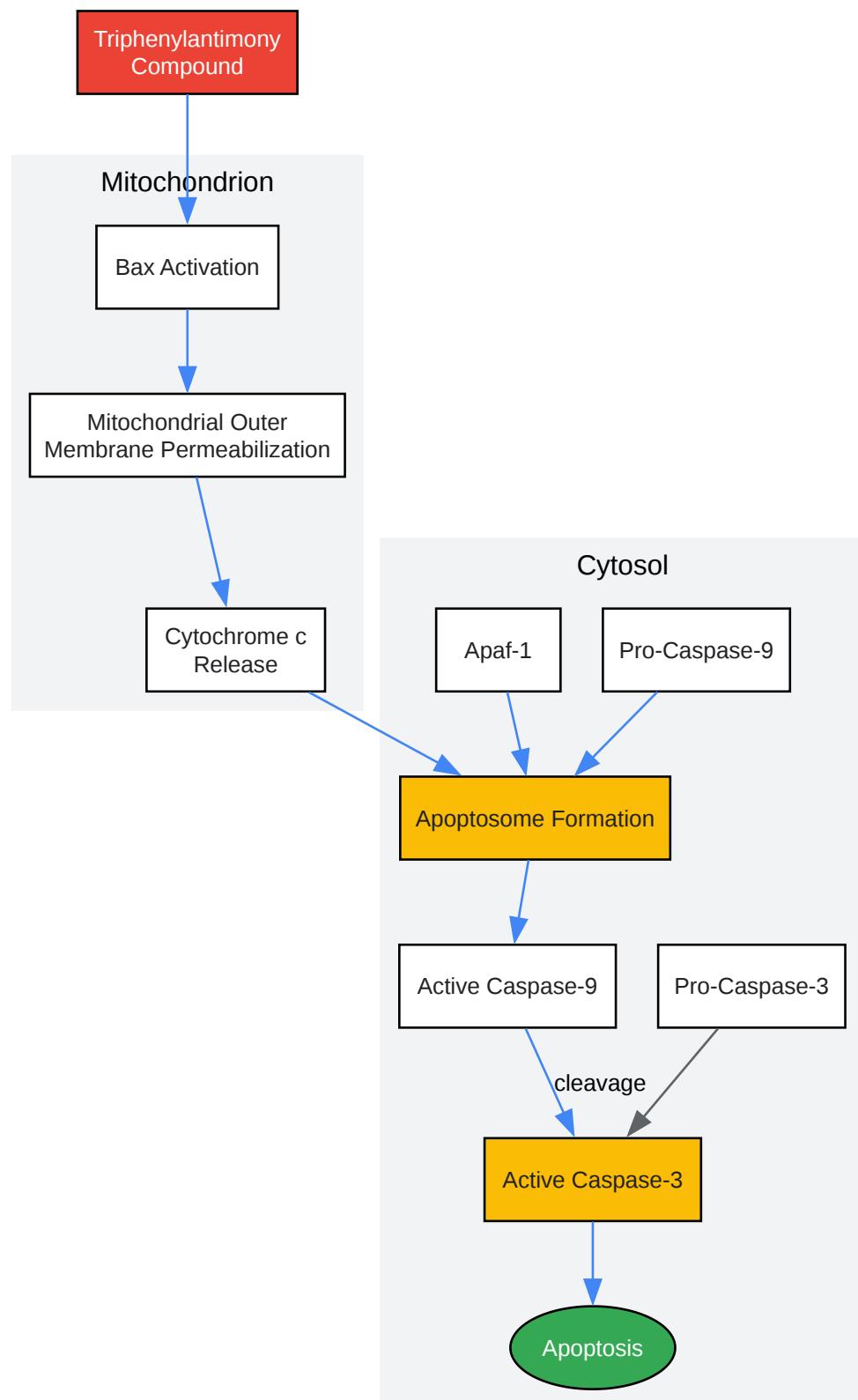
- Ionization: Electron ionization (EI) is a common method for the analysis of these compounds.
- Analysis: The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured to produce a

mass spectrum. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives information about its structure.[8]

Mandatory Visualization

Experimental Workflow



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